6-Bromo-3-nitropyridin-2-amine hydrobromide
Overview
Description
6-Bromo-3-nitropyridin-2-amine hydrobromide is a chemical compound with the molecular formula C5H5Br2N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 6-Bromo-3-nitropyridin-2-amine hydrobromide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve good yields.
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-nitropyridin-2-amine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials, such as chiral dopants for liquid crystals.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitropyridin-2-amine hydrobromide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
6-Bromo-3-nitropyridin-2-amine hydrobromide can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in similar synthetic applications.
2-Amino-5-bromo-3-nitropyridine: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Biological Activity
6-Bromo-3-nitropyridin-2-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula: CHBrNO. The presence of bromine and nitro groups on the pyridine ring contributes to its reactivity and biological properties.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-Bromo-3-nitropyridin-2-amine, exhibit significant anticancer activity. For instance, a study demonstrated that related compounds could induce cell cycle arrest in cancer cell lines such as HEp-2 and NCI-H460, leading to increased apoptosis rates. The mechanism involved the accumulation of cells in the G2/M phase, suggesting a targeted approach to disrupt cancer cell proliferation .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A review highlighted that certain pyridine derivatives show promising activity against HIV-1 integrase inhibitors. The structural modifications in these compounds can enhance their interaction with viral proteins, potentially leading to effective antiviral agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Modulation : By affecting the cell cycle, these compounds can selectively target cancer cells while sparing normal cells.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Studies
Several case studies have explored the efficacy of this compound and related compounds:
- Case Study 1 : A compound similar to 6-Bromo-3-nitropyridin-2-amine was tested in vitro against various cancer cell lines. Results showed a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 100 µM, with significant selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
- Case Study 2 : The compound's structural analogs were evaluated for their inhibitory effects on HIV replication. The results indicated that modifications at specific positions on the pyridine ring could enhance antiviral potency, with IC50 values ranging from 15 µM to over 100 µM depending on the specific derivative .
Data Table
Compound | Activity Type | IC50 (µM) | Target |
---|---|---|---|
6-Bromo-3-nitropyridin-2-amine | Anticancer | 10 - 100 | Cancer Cell Lines |
Derivative A | Antiviral | 15 | HIV Integrase |
Derivative B | Antioxidant | >100 | Cellular Oxidative Stress |
Properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2.BrH/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H,(H2,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUBDZFQOMMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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